molecular formula C13H18O B026840 Isopropylphenylbutanal CAS No. 125109-85-5

Isopropylphenylbutanal

Cat. No.: B026840
CAS No.: 125109-85-5
M. Wt: 190.28 g/mol
InChI Key: OHRBQTOZYGEWCJ-UHFFFAOYSA-N
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Description

Isopropylphenylbutanal (CAS 125109-85-5), also known as β-methyl-3-(1-methylethyl)benzenepropanal or Florhydral®, is a synthetic aromatic aldehyde with the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol. Its structure features a phenyl ring substituted with an isopropyl group at the para position and a butanal chain at the meta position, giving it a distinct floral odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylphenylbutanal is typically synthesized through the hydroformylation of 1,3-diisopropenylbenzene followed by subsequent hydrogenation . Hydroformylation involves the addition of a formyl group (CHO) to an alkene, catalyzed by transition metal complexes, usually rhodium or cobalt. The reaction conditions often include high pressure and temperature to facilitate the process.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Isopropylphenylbutanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

Scientific Research Applications

Fragrance Industry Applications

Isopropylphenylbutanal is widely used as a fragrance ingredient due to its pleasant aromatic properties. It is often incorporated into perfumes, cosmetics, and household products. The compound's ability to impart a desirable scent makes it valuable in formulating various scented products.

Safety Assessments

The safety of this compound has been extensively evaluated. According to the Research Institute for Fragrance Materials (RIFM), several studies have been conducted to assess its toxicity and potential health risks:

  • Genotoxicity : this compound was subjected to the Ames test, which indicated no significant mutagenic effects across various Salmonella strains (RIFM, 1991) .
  • Repeated Dose Toxicity : A 28-day subchronic toxicity study determined a No Observed Effect Level (NOEL) of 60 mg/kg/day, indicating that the compound does not present significant toxicity at typical exposure levels .
  • Skin Sensitization : The compound was found not to cause skin sensitization in guinea pigs and humans, further supporting its safe use in consumer products .

Toxicological Studies

Toxicological evaluations are crucial for understanding the safety profile of this compound. Key findings from recent studies include:

Study Type Findings
GenotoxicityNo mutagenic effects observed in Ames test .
Repeated Dose ToxicityNOEL established at 60 mg/kg/day; adequate margin of exposure .
Skin SensitizationNon-sensitizing in both animal and human studies .
Developmental/Reproductive ToxicityInsufficient data available; further research needed .

Pharmaceutical Applications

Emerging research suggests that this compound may have potential applications beyond fragrances, particularly in pharmaceuticals. For instance:

  • Pharmaceutical Composition : A patent describes using this compound as an additive in pharmaceutical formulations to enhance flavor or mask undesirable tastes (WO2018145219A1) . This can be particularly beneficial in formulations intended for pediatric use or for medications that require palatability improvements.

Environmental Safety

Environmental assessments indicate that this compound poses minimal risk when used as directed. Its low toxicity profile and lack of bioaccumulation potential make it suitable for use in consumer products without significant environmental concerns.

Mechanism of Action

The mechanism of action of Isopropylphenylbutanal involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its floral scent. On a molecular level, it binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .

Comparison with Similar Compounds

Key Properties :

  • Physical State : Liquid at room temperature.
  • Boiling Point : 251.3 ± 9.0 °C.
  • Density : 0.935 ± 0.06 g/cm³.
  • Applications: Primarily used in the fragrance industry due to its stability and low toxicity profile.

Comparison with Structurally Similar Compounds

Analogous Aldehydes

Compounds sharing the aldehyde functional group and aromatic backbone are critical for understanding substituent effects.

Compound Name Structure Molecular Formula Key Differences vs. Isopropylphenylbutanal Applications References
3-Phenylbutanal Phenylbutanal C₁₀H₁₂O Lacks isopropyl group; simpler structure. Fragrance, flavoring
4-Methylphenylbutanal 4-Methylphenylbutanal C₁₁H₁₄O Methyl substituent instead of isopropyl. Intermediate in synthesis
  • The branched alkyl group may also sterically hinder oxidation, increasing stability .

Functional Group Variants

Compounds with similar aromatic backbones but differing functional groups highlight the role of the aldehyde moiety.

Compound Name Functional Group Molecular Formula Key Differences Applications References
1-(4-Isopropylphenyl)-3-methylbutan-1-amine Amine C₁₄H₂₁N Amine group increases polarity; used in pharmaceuticals. Drug intermediates
Isopropyl 2-hydroxy-4-methylpentanoate Ester, hydroxyl C₉H₁₈O₃ Ester and hydroxyl groups enhance solubility. Solvents, emollients
  • Aldehyde vs. Amine/Ester : The aldehyde group in this compound contributes to its volatility and reactivity in fragrance formulations, whereas amines and esters are more stable but less suited for scent applications .

Physicochemical Properties

  • Boiling Point : this compound (251.3°C) has a higher boiling point than simpler aldehydes like 3-phenylbutanal (est. ~230°C), attributed to the bulky isopropyl group increasing molecular weight and van der Waals interactions .
  • Solubility: Limited water solubility due to hydrophobicity, whereas hydroxyl-containing analogs (e.g., Isopropyl 2-hydroxy-4-methylpentanoate) are more polar .

Biological Activity

Isopropylphenylbutanal, also known as 2-phenylpropionaldehyde, is an organic compound with the chemical formula C13H18OC_{13}H_{18}O. It is primarily utilized in the fragrance industry and has been studied for its biological activity, particularly regarding skin sensitization and potential therapeutic applications.

Skin Sensitization and Toxicity

Research indicates that this compound exhibits skin sensitization potential, which is a significant consideration in cosmetic formulations. The compound's reactivity is linked to its aldehyde functional group, which can interact with skin proteins, leading to sensitization reactions. A study on various aldehydes found that their biological activity correlates with their ability to form covalent bonds with skin proteins, suggesting that this compound may pose a risk for allergic reactions in sensitive individuals .

Inhibition of Matrix Metalloproteinases (MMPs)

This compound has been investigated for its role as a matrix metalloproteinase (MMP) inhibitor. MMPs are enzymes that degrade extracellular matrix components, including collagen and elastin, which are crucial for maintaining skin integrity. Inhibiting these enzymes can potentially prevent skin aging and improve wound healing. The use of MMP inhibitors in skincare formulations has shown promise in enhancing skin elasticity and reducing the appearance of wrinkles .

Case Studies

  • Fragrance Ingredient Safety Assessment : A comprehensive assessment by the Research Institute for Fragrance Materials (RIFM) evaluated this compound among other fragrance ingredients. The study concluded that while there are concerns regarding sensitization, the compound does not present significant risks for genetic toxicity at typical exposure levels .
  • Cosmetic Applications : In a study focused on cosmetic formulations containing MMP inhibitors, it was demonstrated that products incorporating this compound could effectively reduce MMP activity in vitro, suggesting its potential utility in anti-aging products .

Summary of Findings

Study Focus Findings
Skin SensitizationExhibits potential for allergic reactions; reactivity linked to aldehyde group .
MMP InhibitionPotentially inhibits MMPs, contributing to improved skin elasticity and reduced aging signs .
Safety AssessmentGenerally regarded as safe within established exposure limits; risks primarily related to sensitization .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Isopropylphenylbutanal relevant to experimental design?

  • Methodological Answer: Prioritize measuring solubility (in polar/non-polar solvents), volatility (via gas chromatography), and stability under varying pH/temperature conditions. Use techniques like GC-MS for purity analysis and NMR for structural confirmation. Stability studies should follow OECD Test Guidelines for chemicals .
  • Data Source: Regulatory databases like IFRA Standards provide baseline physicochemical data for fragrance additives .

Q. What spectroscopic techniques are recommended for characterizing this compound in synthetic mixtures?

  • Methodological Answer: Combine NMR (¹H/¹³C) for functional group identification, IR spectroscopy for carbonyl group analysis, and mass spectrometry (EI-MS) for molecular weight confirmation. For trace quantification, HPLC with UV detection is advised .
  • Data Contradictions: Cross-validate results with peer-reviewed studies to address discrepancies in fragmentation patterns reported in mass spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer: Conduct a systematic review (PRISMA guidelines) to aggregate in vitro/in vivo studies . Use meta-analysis to assess dose-response relationships and heterogeneity factors (e.g., cell line variability). Replicate conflicting studies under standardized OECD test conditions .
  • Case Study: The RIFM Safety Assessment for 3-Phenylbutanal (structurally analogous) highlights species-specific metabolic pathways as a source of variability .

Q. What computational strategies are effective for predicting the environmental behavior of this compound?

  • Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential. Molecular docking simulations can predict interactions with biological receptors (e.g., olfactory proteins) .
  • Limitations: Validate predictions with experimental data from soil/water microcosm studies to address model uncertainties .

Q. How should researchers design experiments to evaluate the photodegradation pathways of this compound?

  • Methodological Answer: Use solar simulators with controlled UV intensity (ASTM G154) to monitor degradation kinetics. Identify intermediates via LC-QTOF-MS and compare with existing databases (e.g., NIST Chemistry WebBook). Include dark controls to rule out thermal degradation .

Q. Methodological Frameworks

Q. What guidelines should be followed for ethical and reproducible toxicology studies on this compound?

  • Answer: Adhere to OECD Test Guidelines (e.g., TG 429 for skin sensitization) and the Cochrane Handbook for minimizing bias in in vivo studies . For human cell lines, comply with institutional review board (IRB) protocols .

Q. How can researchers address gaps in the mechanistic understanding of this compound’s biological activity?

  • Answer: Use multi-omics approaches (transcriptomics/proteomics) to map signaling pathways affected by exposure. Pair with knock-out/knock-in models to validate target proteins. Cross-reference findings with the Comparative Toxicogenomics Database (CTD) .

Q. Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

  • Answer: Apply nonlinear regression (e.g., Hill equation) for EC₅₀/IC₅₀ calculations. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes per CONSORT guidelines .

Q. How should conflicting solubility data from different laboratories be reconciled?

  • Answer: Perform interlaboratory studies using standardized solvents (e.g., USP-grade ethanol) and temperature controls. Apply Youden’s robust statistical method to identify systematic errors .

Q. Regulatory and Safety Considerations

Q. What are the current regulatory thresholds for this compound in consumer products?

  • Answer: Refer to IFRA Standards (Amendment 49), which specify maximum use levels (e.g., 0.5% in leave-on cosmetics) based on RIFM’s dermal sensitization thresholds .

Properties

IUPAC Name

3-(3-propan-2-ylphenyl)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10(2)12-5-4-6-13(9-12)11(3)7-8-14/h4-6,8-11H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRBQTOZYGEWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7051632
Record name beta-Methyl-3-(1-methylethyl)benzenepropanal
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenepropanal, .beta.-methyl-3-(1-methylethyl)-
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CAS No.

125109-85-5
Record name Florhydral
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Record name Benzenepropanal, beta-methyl-3-(1-methylethyl)-
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Record name Benzenepropanal, .beta.-methyl-3-(1-methylethyl)-
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Record name beta-Methyl-3-(1-methylethyl)benzenepropanal
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Record name β-methyl-3-(1-methylethyl)benzenepropanal
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Record name 3-(3-propan-2-ylphenyl)butanal
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Record name ISOPROPYLPHENYLBUTANAL
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Synthesis routes and methods

Procedure details

3-(3-Propen-2-ylphenyl)butanal, lb, (100 g) was hydrogenated over palladium on charcoal (5% wet, 1 gram) in 150 ml ethanol for 2.5 hours at 50 psi hydrogen using a Parr-shaker apparatus. The product mixture was decanted, filtered and the ethanol removed on a rotary evaporator to give 97 grams of a mixture which analyzed as 95.8% la, and 2% lb. The mixture was distilled to give 78.1 g pure la, b.p. 84° C./0.3 mm.Hg. Yield 78.0% la. IR and NMR spectra were compatible with the assigned structure. Odor: fresh, floral, melon having qualities found in lily-of-the-valley (muguet) and linden blossom. Odor value: 981,483; Odor threshold value: 0.07 ng/L. EXAMPLE III
Quantity
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Reaction Step One
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1 g
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150 mL
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Yield
78%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Pyridine-4-carboxaldehyde (3-Chloropropyl)imine
Pyridine-4-carboxaldehyde (3-Chloropropyl)imine
Isopropylphenylbutanal
Pyridine-4-carboxaldehyde (3-Chloropropyl)imine
Pyridine-4-carboxaldehyde (3-Chloropropyl)imine
Isopropylphenylbutanal
Pyridine-4-carboxaldehyde (3-Chloropropyl)imine
Pyridine-4-carboxaldehyde (3-Chloropropyl)imine
Isopropylphenylbutanal
Pyridine-4-carboxaldehyde (3-Chloropropyl)imine
Pyridine-4-carboxaldehyde (3-Chloropropyl)imine
Isopropylphenylbutanal
Pyridine-4-carboxaldehyde (3-Chloropropyl)imine
Pyridine-4-carboxaldehyde (3-Chloropropyl)imine
Isopropylphenylbutanal
Pyridine-4-carboxaldehyde (3-Chloropropyl)imine
Pyridine-4-carboxaldehyde (3-Chloropropyl)imine
Isopropylphenylbutanal

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